Elubiol, chemically known as dichlorophenyl imidazoldioxolan, is a synthetic compound primarily recognized for its antifungal properties. It is classified as a broad-spectrum antifungal agent belonging to the imidazole class. The compound exhibits significant efficacy in inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes, thereby altering the lipid composition and leading to cell death. Elubiol is particularly utilized in dermatological applications for treating conditions such as dandruff and oily skin .
Elubiol is synthesized through various chemical methods, with its molecular formula being and a molecular weight of approximately 561.46 g/mol. The compound is cataloged under the CAS number 67914-69-6 and has been investigated for its safety and efficacy in cosmetic formulations . It is classified under antifungal agents, specifically targeting dermatophytes and other fungi responsible for skin conditions.
The synthesis of Elubiol involves several key steps:
Elubiol features a complex molecular structure characterized by multiple functional groups, including imidazole and dioxolane rings. The structural representation can be summarized as follows:
CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
.This structure contributes to its biological activity, particularly its ability to interact with fungal membranes.
Elubiol participates in several types of chemical reactions:
The reactions typically require specific conditions:
Elubiol exerts its antifungal effects primarily by inhibiting the enzyme lanosterol demethylase, which is essential for ergosterol biosynthesis in fungi. By disrupting this pathway, Elubiol alters the integrity of the fungal cell membrane, leading to increased permeability and ultimately cell death. This mechanism underscores its effectiveness against a wide range of fungal pathogens .
These properties make Elubiol suitable for various applications in pharmaceutical formulations.
Elubiol has several notable applications:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: